3-Amino Crotonic Acid Cinnamyl Ester
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Overview
Description
3-Amino Crotonic Acid Cinnamyl Ester is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . It is a white to off-white solid that is slightly soluble in DMSO and methanol . This compound is used in various research applications, particularly in the fields of life sciences and pharmaceuticals .
Preparation Methods
The synthesis of 3-Amino Crotonic Acid Cinnamyl Ester involves several steps. One common method starts with the preparation of 3-amino crotonic acid, which can be synthesized through the amidomalonate synthesis. This method involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide . The resulting product is then esterified with cinnamyl alcohol under acidic conditions to form this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-Amino Crotonic Acid Cinnamyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like methanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Amino Crotonic Acid Cinnamyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino Crotonic Acid Cinnamyl Ester involves its interaction with specific molecular targets. For example, it acts as an antagonist at the acetoacetate receptor, which plays a role in metabolic pathways . The compound may also interact with other proteins and enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
3-Amino Crotonic Acid Cinnamyl Ester can be compared with other similar compounds, such as:
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWWDIWBLHYGMJ-GZPHBSKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OCC=CC1=CC=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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